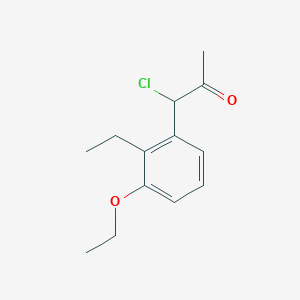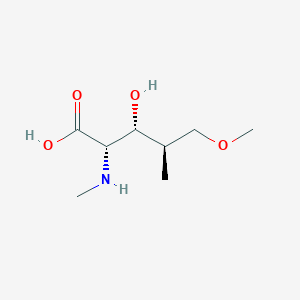
(2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from readily available chiral precursors. The key steps include:
Protection of functional groups: Protecting groups are used to mask reactive sites during intermediate steps.
Formation of the carbon skeleton: This involves the construction of the pentanoic acid backbone through aldol condensation or similar reactions.
Introduction of functional groups: Hydroxyl, methoxy, and methylamino groups are introduced using specific reagents and conditions.
Deprotection and purification: The final product is obtained by removing protecting groups and purifying the compound through chromatography.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes to achieve high enantioselectivity and yield
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic acid.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
(2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid: Lacks the methoxy group.
(2S,3R,4R)-3-hydroxy-5-methoxy-2-(methylamino)pentanoic acid: Lacks the methyl group on the fourth carbon.
Uniqueness
(2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C8H17NO4 |
|---|---|
Poids moléculaire |
191.22 g/mol |
Nom IUPAC |
(2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-5(4-13-3)7(10)6(9-2)8(11)12/h5-7,9-10H,4H2,1-3H3,(H,11,12)/t5-,6+,7-/m1/s1 |
Clé InChI |
WOAXFOSJUGZNDK-DSYKOEDSSA-N |
SMILES isomérique |
C[C@H](COC)[C@H]([C@@H](C(=O)O)NC)O |
SMILES canonique |
CC(COC)C(C(C(=O)O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




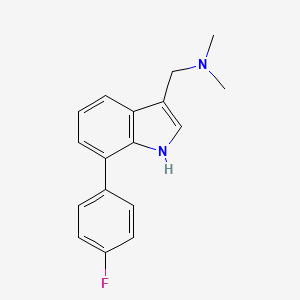
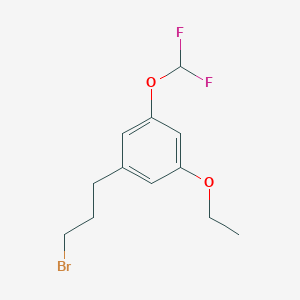

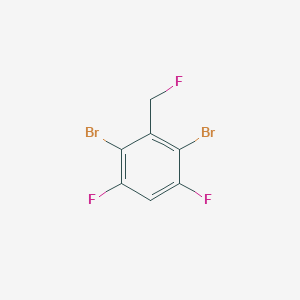
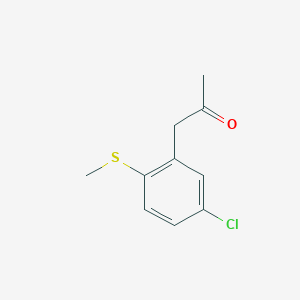

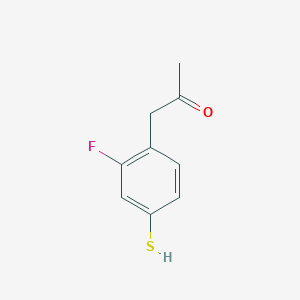
![Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate](/img/structure/B14062168.png)

![7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B14062184.png)
![Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14062189.png)
